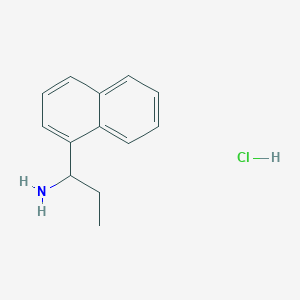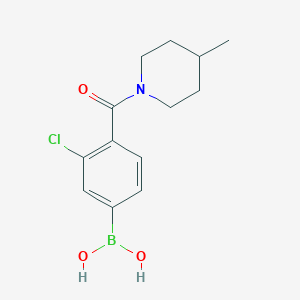
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acid derivatives are generally known for their potential therapeutic applications.
Mode of Action
Boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Boronic acids and their derivatives are known to play a significant role in various biochemical pathways due to their ability to form stable covalent bonds with proteins, carbohydrates, and other biological molecules .
Pharmacokinetics
Result of Action
Boronic acids and their derivatives are known for their potential therapeutic applications.
Action Environment
Biochemische Analyse
Biochemical Properties
(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of this compound interacts with the catalytic threonine residue in the active site of the proteasome, forming a reversible covalent bond. This interaction inhibits the proteasome’s activity, leading to an accumulation of proteins within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By inhibiting proteasome activity, this compound disrupts the normal protein degradation pathway, leading to an accumulation of misfolded or damaged proteins. This accumulation can induce cellular stress responses, such as the unfolded protein response, which aims to restore normal function by enhancing the cell’s protein-folding capacity. Additionally, the inhibition of proteasomes by this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of proteasome activity. The boronic acid moiety of the compound forms a reversible covalent bond with the catalytic threonine residue in the proteasome’s active site. This binding interaction blocks the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell. This inhibition can trigger various cellular responses, including changes in gene expression and activation of stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, the compound’s inhibitory effects can lead to severe cellular stress and cytotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and cellular stress responses. The compound interacts with enzymes and cofactors involved in the proteasome pathway, leading to the inhibition of proteasome activity. This inhibition can affect metabolic flux and alter metabolite levels within the cell. Additionally, the compound’s effects on gene expression can influence various metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes. The compound’s activity and function are influenced by its localization, as it needs to reach the proteasome’s active site to exert its inhibitory effects. Targeting signals or post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Halide: The starting material, 3-chloro-4-nitrobenzene, undergoes a nucleophilic substitution reaction with 4-methylpiperidine to form 3-chloro-4-(4-methylpiperidine-1-carbonyl)benzene.
Borylation: The aryl halide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under inert conditions to yield the desired boronic acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring enhances efficiency and safety.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form the corresponding phenol or reduction to yield the boronate ester.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts such as palladium acetate or palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Boronate Esters: Resulting from oxidation and reduction reactions, respectively.
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials such as polymers and electronic devices.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents.
Diagnostic Tools: Utilized in the development of fluorescent probes and imaging agents.
Industry:
Catalysis: Acts as a ligand in catalytic processes for the production of fine chemicals.
Agriculture: Used in the synthesis of herbicides and pesticides.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Another boronic acid with a similar structure but lacking the piperidine moiety.
(4-Methylpiperidine-1-carbonyl)phenylboronic Acid: Similar but without the chloro substituent.
Uniqueness: (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is unique due to the presence of both the chloro and piperidine moieties, which can influence its reactivity and the types of products formed in coupling reactions. This dual functionality makes it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
[3-chloro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFAMUSBPGPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



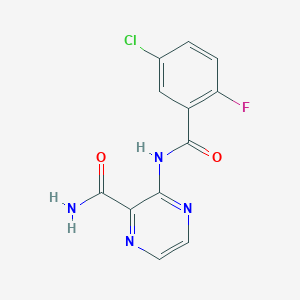
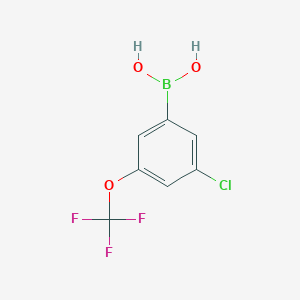
![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)

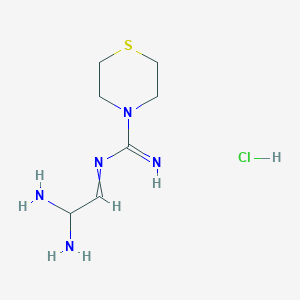
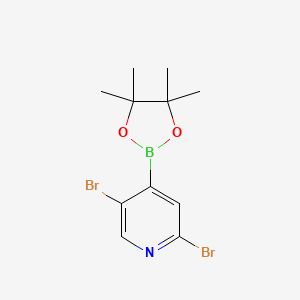


![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)

![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
